4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

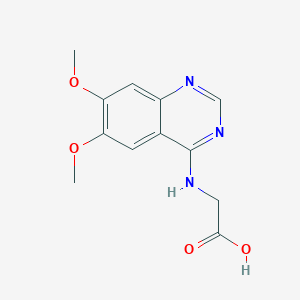

4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The compound also features a dimethoxyethylamino group attached to the quinolinone core, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(((2,2-Dimethoxyethyl)amino)methyl)chinolin-2(1H)-on umfasst in der Regel die folgenden Schritte:

Bildung des Chinolinon-Kerns: Der Chinolinon-Kern kann durch eine Cyclisierungsreaktion eines geeigneten Anilinderivats mit einem β-Ketoester oder β-Diketon unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Aminomethylgruppe: Die Aminomethylgruppe kann über eine Mannich-Reaktion eingeführt werden, bei der der Chinolinon-Kern unter sauren Bedingungen mit Formaldehyd und einem sekundären Amin (in diesem Fall 2,2-Dimethoxyethylamin) umgesetzt wird.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-(((2,2-Dimethoxyethyl)amino)methyl)chinolin-2(1H)-on kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Kosteneffizienz zu erzielen. Dies kann die Verwendung von kontinuierlichen Flussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Dimethoxyethylaminogruppe, was zur Bildung der entsprechenden N-Oxide oder anderer oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können den Chinolinon-Kern oder die Aminomethylgruppe betreffen, wobei der Chinolinon möglicherweise in ein Dihydrochinolin umgewandelt oder die Aminomethylgruppe zu einem primären Amin reduziert wird.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolinon-Kern, wo eine elektrophile aromatische Substitution verschiedene Substituenten einführen kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel unter sauren Bedingungen erleichtert werden.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxide, hydroxylierte Derivate.

Reduktion: Dihydrochinolinderivate, primäre Amine.

Substitution: Halogenierte, nitrierte und sulfonierte Chinolinonderivate.

Wissenschaftliche Forschungsanwendungen

4-(((2,2-Dimethoxyethyl)amino)methyl)chinolin-2(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht wegen seines Potenzials als Fluoreszenzsonde aufgrund seiner einzigartigen photophysikalischen Eigenschaften.

Medizin: Erforscht wegen seines potenziellen pharmakologischen Wirkprofils, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

Industrie: Wird bei der Entwicklung neuartiger Materialien wie Polymere und Farbstoffe eingesetzt, da es stabil und reaktiv ist.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(((2,2-Dimethoxyethyl)amino)methyl)chinolin-2(1H)-on hängt weitgehend von seiner Wechselwirkung mit bestimmten molekularen Zielstrukturen ab. Dazu gehören möglicherweise:

Enzyme: Die Verbindung kann bestimmte Enzyme durch Bindung an ihre aktiven Zentren oder allosterischen Zentren hemmen oder aktivieren.

Rezeptoren: Sie kann mit Zelloberflächen- oder intrazellulären Rezeptoren interagieren und Signaltransduktionswege modulieren.

DNA/RNA: Die Verbindung kann sich in DNA oder RNA interkalieren und so Transkriptions- und Translationsprozesse beeinflussen.

Wirkmechanismus

The mechanism of action of 4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one is largely dependent on its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites or allosteric sites.

Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

DNA/RNA: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-((Dimethylamino)methyl)chinolin-2(1H)-on: Ähnliche Struktur, jedoch mit einer Dimethylaminogruppe anstelle einer Dimethoxyethylaminogruppe.

4-((Diethylamino)methyl)chinolin-2(1H)-on: Ähnliche Struktur, jedoch mit einer Diethylaminogruppe.

4-((Piperidin-1-yl)methyl)chinolin-2(1H)-on: Ähnliche Struktur, jedoch mit einer Piperidinylgruppe.

Einzigartigkeit

4-(((2,2-Dimethoxyethyl)amino)methyl)chinolin-2(1H)-on ist einzigartig durch das Vorhandensein der Dimethoxyethylaminogruppe, die unterschiedliche elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann sich auf seine Reaktivität, Bindungsaffinität und die gesamte biologische Aktivität auswirken, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C14H18N2O3 |

|---|---|

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

4-[(2,2-dimethoxyethylamino)methyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C14H18N2O3/c1-18-14(19-2)9-15-8-10-7-13(17)16-12-6-4-3-5-11(10)12/h3-7,14-15H,8-9H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

ZIWKXWQFCGDLIY-UHFFFAOYSA-N |

Kanonische SMILES |

COC(CNCC1=CC(=O)NC2=CC=CC=C21)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)

![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)

![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)

![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)

![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)